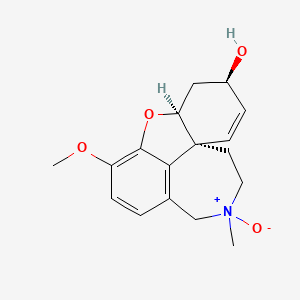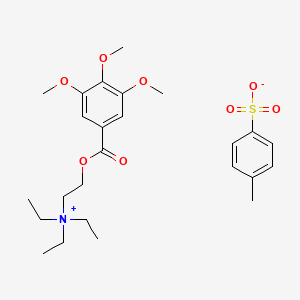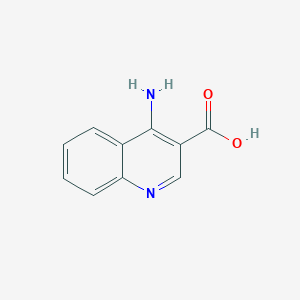
4-aminoquinoline-3-carboxylic Acid
概要
説明
4-Aminoquinoline is a form of aminoquinoline with the amino group at the 4-position of the quinoline . It has been used as a precursor for the synthesis of its derivatives . A variety of derivatives of 4-aminoquinoline are antimalarial agents useful in treating erythrocytic plasmodial infections .
Synthesis Analysis
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .
Molecular Structure Analysis
The molecular formula of 4-aminoquinoline-3-carboxylic Acid is C10H8N2O2 . Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .
Chemical Reactions Analysis
Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .
科学的研究の応用
Medicinal Chemistry
Quinoline, which is a part of the 4-aminoquinoline-3-carboxylic Acid structure, plays a major role in the field of medicinal chemistry . It is a vital scaffold for leads in drug discovery . Quinoline and its derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Pharmaceutical Applications
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential for the synthesis of biologically and pharmaceutically active compounds . For example, a series of triazolyl esters of 2-methyl-4-phenylquinoline-3-carboxylic acid have shown significant antileishmanial activity .
Antibacterial Agents
Quinoline and quinolone derivatives have been used as antibacterial agents . They have shown high and selective activity attained through different mechanisms of action .
Antifungal Agents
Quinoline and quinolone derivatives have also been used as antifungal agents . They have shown effectiveness against various types of fungi .
Antiviral Agents
Quinoline and quinolone derivatives have been used as antiviral agents . They have shown effectiveness against various types of viruses .
Anti-parasitic Agents
Quinoline and quinolone derivatives have been used as anti-parasitic agents . They have shown effectiveness against various types of parasites .
Anti-virulence Therapy
Quinoline and quinolone derivatives have been used in anti-virulence therapy . Instead of targeting microbial viability, this alternative strategy aims to target pathogens’ virulence machinery required to cause host damage and disease .
Malaria Treatment
For several decades, the 4-aminoquinolines chloroquine (CQ) and amodiaquine (AQ) were considered the most important drugs for the control and eradication of malaria . The success of this class has been based on excellent clinical efficacy, limited host toxicity, ease of use and simple, cost-effective synthesis .
作用機序
Target of Action
The primary target of 4-aminoquinoline compounds, such as chloroquine and amodiaquine, is the Fe (II)-protoporphyrin IX in the parasite Plasmodium falciparum . This compound binds to the free heme, preventing the parasite from converting it to a less toxic form .
Mode of Action
The mode of action of 4-aminoquinoline compounds is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
The affected biochemical pathway involves the inhibition of heme polymerase activity, leading to the accumulation of soluble heme toxic for the parasite . This disruption of the heme pathway results in the death of the parasite.
Pharmacokinetics
4-Aminoquinolines are extensively distributed in tissues and characterized by a long elimination half-life . Despite similarities in their chemical structures, these drugs show differences in their biotransformation and routes of elimination . For example, chloroquine is partly metabolized into a monodesethyl derivative and eliminated mainly by the kidney .
Result of Action
The result of the action of 4-aminoquinoline compounds is the death of the Plasmodium falciparum parasite, leading to the control and eradication of malaria .
Action Environment
The action, efficacy, and stability of 4-aminoquinoline compounds can be influenced by various environmental factors. For instance, resistance to these compounds has emerged in every region where P. falciparum is prevalent . This resistance is partly due to the fact that chloroquine-resistant parasites accumulate the drug to a lesser extent than do sensitive parasites .
Safety and Hazards
将来の方向性
Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
特性
IUPAC Name |
4-aminoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFKMJWKPVAVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470018 | |
| Record name | 4-aminoquinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-aminoquinoline-3-carboxylic Acid | |
CAS RN |
68313-46-2 | |
| Record name | 4-aminoquinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the structure of 4-aminoquinoline-3-carboxylic acid derivatives particularly interesting for potential analgesic activity?
A1: Research suggests that incorporating specific structural features into the 4-aminoquinoline-3-carboxylic acid scaffold can lead to compounds with potential analgesic properties. For instance, the introduction of a (hetarylmethyl)amino group at the 4-position of the quinoline ring is explored as a modification strategy. [] This modification is believed to enhance the interaction with potential biological targets involved in pain pathways.
Q2: Can you provide an example of a synthetic route for these derivatives?
A2: One study highlights a method for synthesizing a variety of 4-(hetarylmethyl)amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. [] This approach involves reacting a 4-chloroquinoline-3-carboxylic acid derivative with various primary amines, including those incorporating heterocyclic moieties. This reaction leads to the displacement of the chlorine atom with the desired amine, resulting in the formation of the target 4-aminoquinoline-3-carboxylic acid derivatives.
Q3: Beyond analgesia, are there other potential applications for 4-aminoquinoline-3-carboxylic acid derivatives?
A3: Research indicates that certain derivatives of 4-aminoquinoline-3-carboxylic acid exhibit the ability to enhance sweet taste perception. [] Specifically, modifications at the 3-carboxylic acid group and the introduction of various substituents on the quinoline ring are crucial for this activity. These findings highlight the potential of these compounds as sweet taste modifiers in food or pharmaceutical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)

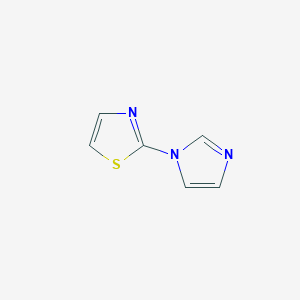
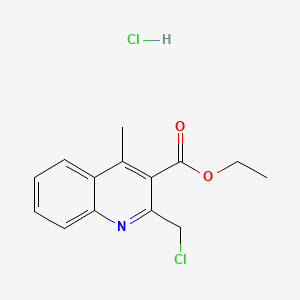

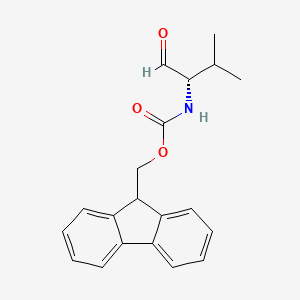

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)


